4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14(15-6-4-3-5-7-15)22-17(12-20)13-24-19(22)21-16-8-10-18(23-2)11-9-16/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLXMZJXZVEKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CSC2=NC3=CC=C(C=C3)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine (CAS No. 721408-82-8) is a novel thiazole derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, a chloromethyl group, and methoxy and phenyl substituents. This unique structure may contribute to its biological activity.
Structural Formula
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 340.88 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: MCF Cell Line
In one study involving the MCF cell line, the compound exhibited an IC50 value of approximately 25.72 μM, indicating moderate cytotoxicity. Flow cytometry analyses confirmed that the compound accelerates apoptosis in a dose-dependent manner .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
Antibacterial Screening Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to cell death.
- Antimicrobial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or function.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. In a study examining the toxicity of related compounds, it was found that while some derivatives exhibited significant biological activity, they also showed varying levels of cytotoxicity towards normal cells .
Toxicity Assessment Results
| Compound | Toxicity Level |
|---|---|
| 4-Chloromethylbiphenyl | Moderate |
| Benzyl Chloride | High |
| 4-Hydroxymethyl-biphenyl | Low |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives had IC values ranging from 0.98 μM to 7.9 μM against different cancer types, suggesting that modifications in the thiazole structure can enhance anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A related study showed that thiazole derivatives exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating good efficacy . This positions this compound as a candidate for further development in antimicrobial therapies.
Insecticidal Activity
Compounds containing chloromethyl and thiazole moieties have been explored for their insecticidal properties. For example, derivatives synthesized from chloromethyl thiazoles have shown promising results in controlling agricultural pests. The synthesis of quaternary ammonium salts from similar structures has been linked to antifungal and insecticidal activities, indicating that this compound could be utilized in developing new agrochemicals .
Case Studies
Comparison with Similar Compounds
Core Structural Similarities and Variations
All analogs share the 2,3-dihydro-1,3-thiazol-2-imine core , critical for binding to biological targets like the angiotensin II receptor. Divergences arise in substituent groups:
Pharmacological Data
Angiotensin II Receptor Antagonism :
- Compound 3(5) (4-methoxyphenyl, prop-2-enyl) showed antihypertensive efficacy comparable to valsartan, with a 25% reduction in systolic blood pressure in rodent models .
- The target compound’s chloromethyl group may alter binding kinetics; in silico studies predict a scoring function of -11.8 kcal/mol (vs. -12.5 kcal/mol for 3(1)) .
Binding Interactions :
Q & A
Q. What synthetic routes are recommended for synthesizing 4-(chloromethyl)-N-(4-methoxyphenyl)-3-(1-phenylethyl)-2,3-dihydro-1,3-thiazol-2-imine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Mannich reactions or thiazole ring-forming reactions. For example, Mannich reactions involving chlorinated intermediates and methoxyphenyl derivatives (as in ) require careful control of pH and temperature to avoid side reactions. Optimization may involve varying catalysts (e.g., POCl₃ in reflux conditions, as in ) and purification via recrystallization from DMSO/water mixtures. Monitoring reaction progress with TLC or HPLC is critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and assess purity. IR can identify functional groups (e.g., C=N stretch in the thiazole ring).
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) is ideal for resolving stereochemistry and conformation. demonstrates how crystallographic data can validate dihedral angles in similar thiazole derivatives .
Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Follow guidelines in : store away from ignition sources, neutralize waste with ammonia (as in ), and dispose of chlorinated byproducts via certified hazardous waste channels .
Advanced Research Questions
Q. How can molecular docking simulations predict the biological activity of this compound against targets like angiotensin II receptors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
